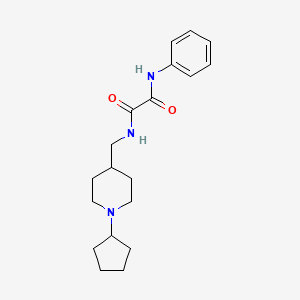

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and a phenyl group linked through an oxalamide bridge. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c23-18(19(24)21-16-6-2-1-3-7-16)20-14-15-10-12-22(13-11-15)17-8-4-5-9-17/h1-3,6-7,15,17H,4-5,8-14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJOPINBSAKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide typically involves the reaction of 1-cyclopentylpiperidin-4-yl)methylamine with phenyl oxalyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

- {[1-(cyclopentylacetyl)piperidin-4-yl]methyl}amine

Uniqueness

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide stands out due to its unique combination of a cyclopentylpiperidine moiety and a phenyl group linked through an oxalamide bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide, commonly referred to as CLP-290, is a compound that has drawn significant interest in pharmacological research, particularly for its potential antidepressant effects and its role as a selective modulator of AMPA receptors. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and research implications.

Molecular Characteristics

- Molecular Formula : C21H31N3O4

- Molecular Weight : 389.5 g/mol

The compound features a cyclopentylpiperidine moiety linked to a phenyl group via an oxalamide bridge. This unique structure contributes to its distinct biological activity, particularly its interaction with neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the reaction between 1-cyclopentylpiperidin-4-ylmethylamine and phenyl oxalyl chloride under controlled conditions, often in the presence of a base such as triethylamine to facilitate the reaction.

Interaction with Neurotransmitter Systems

Research indicates that this compound acts primarily as a selective serotonin and norepinephrine reuptake inhibitor (SSNRi) . By inhibiting the reuptake of these neurotransmitters, the compound may enhance their availability in the synaptic cleft, thereby improving mood regulation and potentially alleviating symptoms of depression.

Modulation of AMPA Receptors

This compound also selectively modulates AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. The modulation of these receptors is associated with enhanced synaptic plasticity and cognitive function, suggesting potential therapeutic benefits in treating cognitive disorders or neurodegenerative diseases.

Antidepressant Effects

Studies in animal models have demonstrated that this compound exhibits significant antidepressant-like effects. These effects are believed to arise from its dual action on serotonin and norepinephrine systems, which are pivotal in mood regulation.

Cognitive Enhancement

The compound's ability to modulate AMPA receptors may also contribute to cognitive enhancement. Research has indicated that compounds with similar mechanisms can improve learning and memory functions, making this compound a candidate for further investigation in cognitive therapies.

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent model of depression | Significant reduction in depressive behaviors compared to control groups. |

| Study 2 | Cognitive impairment model | Improved performance in memory tasks associated with AMPA receptor modulation. |

| Study 3 | Neurotransmitter analysis | Increased levels of serotonin and norepinephrine following administration. |

These studies collectively support the hypothesis that this compound has both antidepressant and cognitive-enhancing properties.

Comparative Analysis with Similar Compounds

When compared to other compounds within the same class, this compound stands out due to its unique structural features that confer selective receptor modulation capabilities.

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| CLP-290 (this compound) | SSNRi; AMPA receptor modulator | Cyclopentylpiperidine moiety |

| Compound A | SSRI | Different structural motifs |

| Compound B | Dual-action SNRI | Lacks AMPA receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.